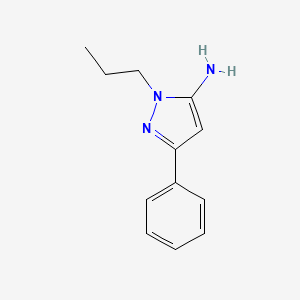

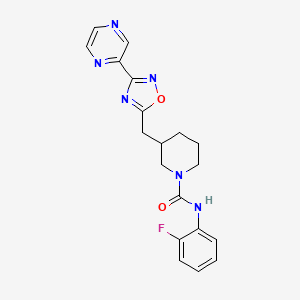

![molecular formula C13H11N3OS B2614437 N-(benzo[b]thiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1185114-12-8](/img/structure/B2614437.png)

N-(benzo[b]thiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene derivatives have been used as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, anti-convulsant agents and many more .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

In the title compounds, the benzothiophene rings are essentially planar with maximum deviations for the carbon and sulfur atoms . The thiophene ring system is almost orthogonal to the phenyl ring attached to the sulfonyl group .Chemical Reactions Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Some compounds displayed high antibacterial activity against S. aureus .Physical and Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

Benzo[b]thiophene derivatives are key intermediates in the synthesis of a wide variety of heterocyclic compounds. For instance, the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles has been investigated, leading to the production of compounds like pyrazole, isoxazole, and pyrimidine derivatives. These compounds have significant applications in drug development due to their diverse biological activities (Mohareb et al., 2004).

Crystal Structure and Characterization

The crystal structure and characterization of novel pyrazole derivatives have been studied extensively. For example, a novel pyrazole derivative was synthesized and characterized through various spectroscopic methods, highlighting the importance of understanding the molecular structure for potential applications in drug design and materials science (Kumara et al., 2018).

Biological Activities

Benzo[b]thiophene derivatives exhibit a wide spectrum of pharmacological properties, making them of great interest in synthetic medicinal chemistry. Some newly synthesized benzo[b]thiophene derivatives have shown potent antibacterial, antifungal, and anti-inflammatory activities, demonstrating their potential as therapeutic agents (Isloor et al., 2010).

Anticancer Agents

The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has led to compounds with promising anti-tumor activities. These compounds were evaluated against hepatocellular carcinoma cell lines, showing significant activity and highlighting the potential of benzo[b]thiophene derivatives in cancer therapy (Gomha et al., 2016).

Antibacterial Agents

The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have led to a new class of promising antibacterial agents. These compounds have shown significant activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential in addressing antibiotic resistance (Palkar et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide interacts with its targets by binding to a specific site on the 5-HT1A receptors . This binding influences the arylpiperazine moiety and benzo[b]thiophene ring substitutions, affecting their binding affinity . The compound has displayed micromolar affinity towards the 5-HT1A sites .

Biochemical Pathways

It is known that the compound’s interaction with the 5-ht1a receptors can influence various physiological functions regulated by these receptors .

Result of Action

The molecular and cellular effects of N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide’s action are largely dependent on its interaction with the 5-HT1A receptors. By binding to these receptors, the compound can influence various physiological functions and potentially alleviate symptoms of certain psychiatric disorders .

Safety and Hazards

Direcciones Futuras

Benzothiophene derivatives have been used in the synthesis of larger, usually bioactive structures . They are found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . Therefore, they could be used to develop more potent inhibitors and study the effects of inhibition on a variety of diseases.

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-16-11(4-6-14-16)13(17)15-10-2-3-12-9(8-10)5-7-18-12/h2-8H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHWQCWMAQNFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[Butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2614355.png)

![tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate](/img/structure/B2614362.png)

![4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide](/img/structure/B2614363.png)

![Ethyl 4-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2614364.png)

![Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2614365.png)

![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2614366.png)

![2-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2614367.png)